molecular formula C21H18O2 B12864401 4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12864401
M. Wt: 302.4 g/mol
InChI Key: QCENJIUKQNVCPJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with a carbaldehyde functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the biphenyl structure by converting it into a benzyloxy group. This can be achieved by reacting the hydroxyl compound with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.

Scientific Research Applications

4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and carbaldehyde groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-4’-carboxy[1,1’-biphenyl]
  • 4-(Benzyloxy)-4’-nitro[1,1’-biphenyl]

Comparison: 4-(Benzyloxy)-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

5-(4-methylphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O2/c1-16-7-9-18(10-8-16)19-11-12-21(20(13-19)14-22)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

QCENJIUKQNVCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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